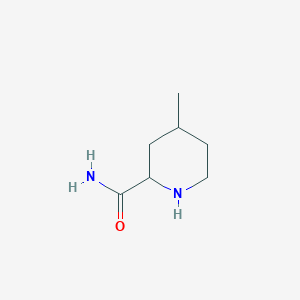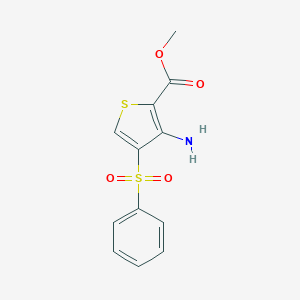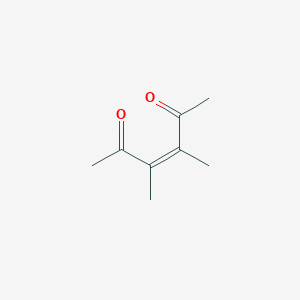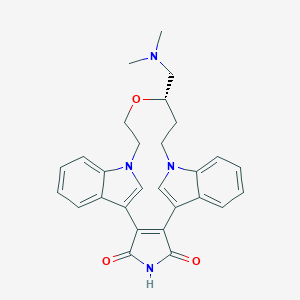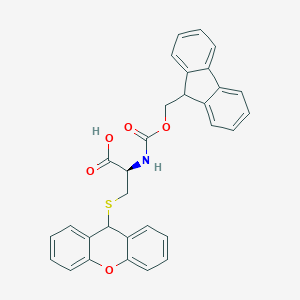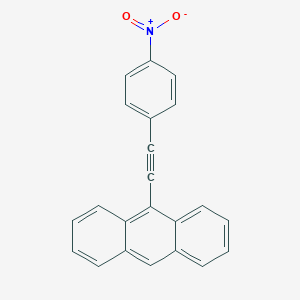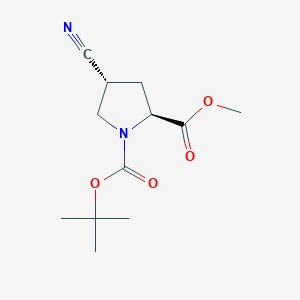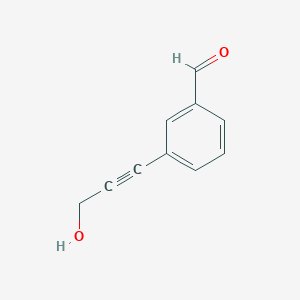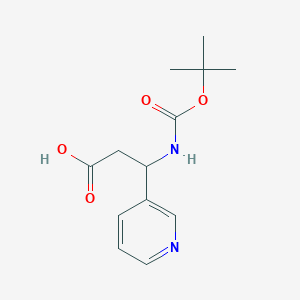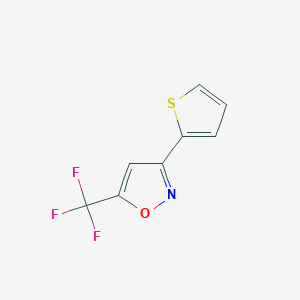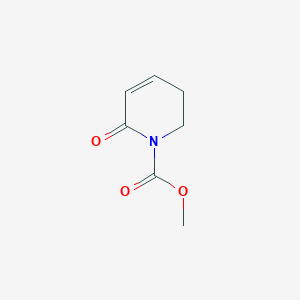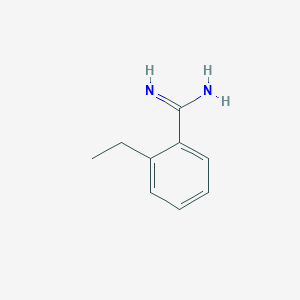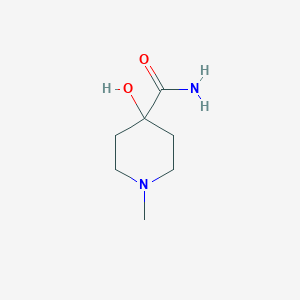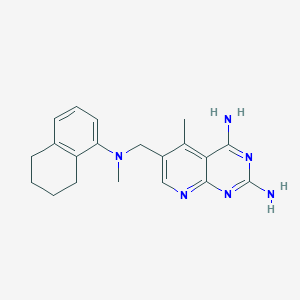
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein kinase B (PKB or Akt) is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of PKB activity has been linked to the development and progression of various cancers. Therefore, PKB inhibitors have emerged as potential anticancer agents. Compound 1 is a novel PKB inhibitor that has shown promising results in preclinical studies.
Mecanismo De Acción
Compound 1 exerts its anticancer effects by inhibiting PKB activity. PKB regulates various signaling pathways involved in cell proliferation, survival, and metabolism. Inhibition of PKB activity by compound 1 leads to the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Compound 1 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p27. In addition, compound 1 has been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is a potent and selective PKB inhibitor, making it a valuable tool for studying PKB signaling pathways. However, its poor solubility and stability in aqueous solutions can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the development of compound 1. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and stability. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Furthermore, the identification of biomarkers that can predict response to compound 1 could improve patient selection and treatment outcomes. Finally, the development of analogs of compound 1 with improved potency and selectivity could lead to the discovery of novel anticancer agents.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process involving the reaction of 2-amino-4,6-dichloropyrimidine with 5-methyl-6-((methylamino)methyl)-1,2,3,4-tetrahydronaphthalen-2-amine. The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to yield compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also demonstrated its efficacy in inhibiting tumor growth in xenograft models.
Propiedades
Número CAS |
174655-05-1 |
|---|---|
Nombre del producto |
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- |
Fórmula molecular |
C20H24N6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |
Clave InChI |
RQBYJPVEDCXUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
SMILES canónico |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Otros números CAS |
174655-05-1 |
Sinónimos |
5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
